molecular formula C7H10Cl2N2S B1424321 3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride CAS No. 62835-29-4

3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride

Cat. No. B1424321
CAS RN: 62835-29-4
M. Wt: 225.14 g/mol
InChI Key: VOIJSEZFNHBAQR-UHFFFAOYSA-N
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Description

“3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride” is a chemical compound that belongs to the class of organic chemistry . It is also known as 3-Picolyl chloride hydrochloride .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate under acidic conditions . The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol . Finally, the 3-pyridinemethanol reacts with thionyl chloride to produce the target product .


Molecular Structure Analysis

The molecular structure of “3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride” is represented by the empirical formula C6H6ClN · HCl . Its molecular weight is 164.03 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include oxidation, reduction, and reaction with thionyl chloride . The reaction with thionyl chloride is particularly important as it introduces the chloromethyl group into the pyridine ring .

Scientific Research Applications

Synthesis and Characterization

  • Efficient Synthesis Approaches: One study highlights an efficient synthesis of new thiazolopyrimidinones, indicating the potential of 3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride as a precursor for bioactive compounds through microwave irradiation techniques (Djekou et al., 2006). Another research focuses on synthesizing and characterizing novel thiazolo[3,2-a]pyrimidines, exploring their structural modifications and how these influence supramolecular aggregation, providing insights into their conformational features and potential applications (Nagarajaiah & Begum, 2014).

Biological Activities

  • Antibacterial Properties: The antimicrobial potential of derivatives has been documented, where certain compounds showed promising antibacterial activity. This underscores the chemical's relevance in developing new antimicrobial agents (Etemadi et al., 2016).
  • Antimicrobial and Antioxidant Activities: Some derivatives exhibit antimicrobial activity, while others display significant antioxidant properties, suggesting a versatile role in pharmaceutical research (Gein et al., 2015); (Khalilpour et al., 2019).

Chemical Modifications and Structural Analysis

  • Structural Modifications and Analysis: Research into the structural modifications leading to changes in supramolecular aggregation provides valuable insights into the chemical's potential for creating compounds with specific physical properties. These studies can help tailor materials for specific scientific applications (Nagarajaiah & Begum, 2014).

properties

IUPAC Name

3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2S.ClH/c8-4-6-5-11-7-9-2-1-3-10(6)7;/h5H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIJSEZFNHBAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2N(C1)C(=CS2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride
Reactant of Route 2
3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride
Reactant of Route 3
3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride
Reactant of Route 4
3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride
Reactant of Route 5
3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride
Reactant of Route 6
3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride

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